Cas no 69875-89-4 (Benzyl-(2-methoxy-benzyl)-amine)
Benzyl-(2-methoxy-benzyl)-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,2-methoxy-N-(phenylmethyl)-
- BENZYL-(2-METHOXYBENZYL)AMINE
- Benzyl-(2-methoxy-benzyl)-amine
- Benzyl-(2-methoxy-benzyl)-amin
- BENZYL-(2-METHOXYBENZYL)AMINE OXALATE
- N-(2-methoxybenzyl)benzylamine
- o-methoxydibenzylamine
- NSC-128933
- n-benzyl-1-(2-methoxyphenyl)methanamine
- SR-01000325606
- DTXSID00990154
- NSC128933
- CS-0303196
- 69875-89-4
- N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine
- TimTec1_008420
- A836679
- Oprea1_020923
- FT-0641258
- SCHEMBL8883322
- SB79673
- HMS1557O16
- Z57327517
- AKOS000229891
- Oprea1_511003
- SR-01000325606-1
-
- MDL: MFCD00478083
- Inchi: 1S/C15H17NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
- InChI Key: XIRPWRHFPWEBHP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1CNCC1C=CC=CC=1
Computed Properties
- Exact Mass: 227.13100
- Monoisotopic Mass: 227.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26000
- LogP: 3.37590
Benzyl-(2-methoxy-benzyl)-amine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzyl-(2-methoxy-benzyl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B010950-50mg |
Benzyl-(2-methoxy-benzyl)-amine |
69875-89-4 | 50mg |
$ 100.00 | 2022-06-07 | ||
| TRC | B010950-100mg |
Benzyl-(2-methoxy-benzyl)-amine |
69875-89-4 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Fluorochem | 015096-1g |
Benzyl-(2-methoxybenzyl)amine |
69875-89-4 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 015096-2g |
Benzyl-(2-methoxybenzyl)amine |
69875-89-4 | 2g |
£598.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010290-500mg |
Benzyl-(2-methoxy-benzyl)-amine |
69875-89-4 | 500mg |
3251CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010290-500mg |
Benzyl-(2-methoxy-benzyl)-amine |
69875-89-4 | 500mg |
3251.0CNY | 2021-07-13 | ||
| Enamine | EN300-32614-1.0g |
benzyl[(2-methoxyphenyl)methyl]amine |
69875-89-4 | 1.0g |
$328.0 | 2023-02-14 | ||
| Enamine | EN300-32614-2.5g |
benzyl[(2-methoxyphenyl)methyl]amine |
69875-89-4 | 2.5g |
$680.0 | 2023-09-04 | ||
| Enamine | EN300-32614-5.0g |
benzyl[(2-methoxyphenyl)methyl]amine |
69875-89-4 | 5.0g |
$859.0 | 2023-02-14 | ||
| Enamine | EN300-32614-10.0g |
benzyl[(2-methoxyphenyl)methyl]amine |
69875-89-4 | 10.0g |
$1080.0 | 2023-02-14 |
Benzyl-(2-methoxy-benzyl)-amine Suppliers
Benzyl-(2-methoxy-benzyl)-amine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Benzyl-(2-methoxy-benzyl)-amine
Professional Introduction to Benzyl-(2-methoxy-benzyl)-amine (CAS No. 69875-89-4)
Benzyl-(2-methoxy-benzyl)-amine, a compound with the chemical identifier CAS No. 69875-89-4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug development and molecular research. The amine functionalities present in its structure make it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the creation of bioactive agents.
The Benzyl-(2-methoxy-benzyl)-amine molecule consists of a benzyl group attached to a secondary amine, which is further substituted with a 2-methoxy-benzyl moiety. This particular arrangement of functional groups imparts distinct chemical reactivity, making it a versatile building block for medicinal chemists. The presence of both benzyl and methoxy groups enhances its solubility and interaction with biological targets, which is crucial for designing molecules with improved pharmacokinetic profiles.
In recent years, there has been a growing interest in exploring novel derivatives of Benzyl-(2-methoxy-benzyl)-amine for their potential therapeutic effects. Researchers have been investigating its role as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The ability to modify its structure allows for fine-tuning of pharmacological properties, leading to the development of more effective and selective drugs.
One of the most intriguing aspects of Benzyl-(2-methoxy-benzyl)-amine is its role in peptidomimetics, where it serves as a key component in creating synthetic peptides that mimic the function of natural biomolecules. Peptidomimetics are designed to interact with biological targets in a similar manner to peptides but with improved stability and bioavailability. The benzyl and methoxy groups contribute to the overall conformational flexibility of these mimics, allowing them to adopt optimal binding poses within biological systems.
The synthesis of Benzyl-(2-methoxy-benzyl)-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic utility but also demonstrate the sophistication of modern organic chemistry techniques.
Recent advancements in computational chemistry have further enhanced the understanding of Benzyl-(2-methoxy-benzyl)-amine's reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how different substituents influence its binding affinity and selectivity. These computational approaches complement experimental work by providing rapid screening of potential derivatives and predicting their biological activity before costly laboratory synthesis.
The pharmaceutical industry has taken note of the potential applications of Benzyl-(2-methoxy-benzyl)-amine in drug discovery programs. Its structural features make it an attractive scaffold for developing novel therapeutics targeting neurological disorders, inflammatory diseases, and metabolic conditions. By leveraging its unique chemical properties, researchers aim to create drugs that offer improved efficacy and reduced side effects compared to existing treatments.
In conclusion, Benzyl-(2-methoxy-benzyl)-amine (CAS No. 69875-89-4) represents a fascinating compound with significant implications in pharmaceutical chemistry and molecular biology. Its versatility as a synthetic intermediate and its potential therapeutic applications underscore its importance in ongoing research efforts. As scientific understanding continues to evolve, new possibilities for utilizing this compound are likely to emerge, further solidifying its role as a cornerstone in modern drug development.
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